molecular formula C15H19N3O2S B14172370 N-(1,3-benzothiazol-2-yl)-2-methyl-N'-(2-methylpropanoyl)propanehydrazide CAS No. 374095-69-9

N-(1,3-benzothiazol-2-yl)-2-methyl-N'-(2-methylpropanoyl)propanehydrazide

Cat. No.: B14172370
CAS No.: 374095-69-9
M. Wt: 305.4 g/mol
InChI Key: ISEZLPFDOOBPIY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-methyl-N’-(2-methylpropanoyl)propanehydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-N’-(2-methylpropanoyl)propanehydrazide typically involves the condensation of 2-aminobenzothiazole with an appropriate acyl hydrazide. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methyl-N’-(2-methylpropanoyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-methyl-N’-(2-methylpropanoyl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-N’-(2-methylpropanoyl)propanehydrazide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide
  • 4-(1,3-benzothiazol-2-yl)phenylmethanone

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-methyl-N’-(2-methylpropanoyl)propanehydrazide stands out due to its unique structural features and versatile reactivity

Properties

CAS No.

374095-69-9

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-2-methyl-N'-(2-methylpropanoyl)propanehydrazide

InChI

InChI=1S/C15H19N3O2S/c1-9(2)13(19)17-18(14(20)10(3)4)15-16-11-7-5-6-8-12(11)21-15/h5-10H,1-4H3,(H,17,19)

InChI Key

ISEZLPFDOOBPIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NN(C1=NC2=CC=CC=C2S1)C(=O)C(C)C

solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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